

LC-MS/MS method development using Azelastine-13C-d3 hydrochloride

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Compound of Interest

Compound Name: Azelastine-13C-d3 (hydrochloride)

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An In-Depth Technical Guide to the Development of a Robust LC-MS/MS Method for Azelastine Quantification in Biological Matrices Using Azelastine-13C-d3 Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azelastine in biological matrices, typically human plasma. The method employs Azelastine-13C-d3 hydrochloride, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability in sample processing. We will delve into the causality behind experimental choices, from mass spectrometer tuning and chromatographic separation to sample preparation and validation according to stringent regulatory guidelines.

Introduction: The Rationale for a High-Fidelity Bioanalytical Method

Azelastine is a potent, second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.^{[1][2]} Its therapeutic efficacy is directly related to its concentration in systemic circulation. Therefore, the accurate measurement of azelastine in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence

(BE) studies, which form the bedrock of clinical drug development and regulatory submission.

[3][4]

LC-MS/MS has become the definitive technology for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[5] The core of a robust LC-MS/MS method is the use of a SIL-IS. Azelastine-13C-d3 hydrochloride is the ideal internal standard for azelastine quantification.[6][7] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. However, its mass is different due to the isotopic labeling, allowing the mass spectrometer to distinguish it from the analyte.[8] This co-behavior allows the ratio of the analyte peak area to the IS peak area to remain constant even if sample loss occurs during preparation or ion suppression/enhancement is present, leading to highly reliable and reproducible data.[7]

This guide is structured to walk researchers through the entire method development lifecycle, providing both the "how" and the critical "why" for each procedural step.

Analyte and Internal Standard: Physicochemical & Mass Spectrometric Properties

A thorough understanding of the analyte and internal standard is the starting point for all method development.

Property	Azelastine	Azelastine-13C-d3 Hydrochloride (IS)
Chemical Name	4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone[1]	4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone, monohydrochloride[6]
Molecular Formula	C22H24ClN3O	C21[13C]H21ClD3N3O · HCl[6]
Monoisotopic Mass	381.16 Da[9]	~385.18 Da (Free Base)
Molecular Weight	381.90 g/mol (Free Base)[1]	422.4 g/mol (HCl Salt)[6]
CAS Number	58581-89-8[1]	2930288-75-6[6]

Mass Spectrometry: Tuning for Optimal Detection

The method relies on Multiple Reaction Monitoring (MRM) for quantification, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The instrument is operated in positive electrospray ionization (ESI+) mode, as the tertiary amine in the azepine ring is readily protonated.[3][4]

Rationale for Ion Selection: The precursor ion for both azelastine and its SIL-IS is the protonated molecule, [M+H]⁺. For azelastine, with a monoisotopic mass of 381.16 Da, the singly charged ion appears at m/z 382.2.[3][4] The SIL-IS incorporates one ¹³C and three deuterium atoms, resulting in a mass shift of approximately +4 Da. Therefore, its [M+H]⁺ ion is observed at m/z 386.2.

During collision-induced dissociation (CID), these precursor ions fragment. A stable and abundant product ion is selected for monitoring. For azelastine, the transition of m/z 382.2 → 112.2 is well-documented and provides excellent sensitivity.[3][10] This fragment corresponds to a portion of the molecule that does not include the labeled methyl group on the internal standard. Consequently, the same product ion (m/z 112.2) can be monitored for the SIL-IS, resulting in the transition m/z 386.2 → 112.2. This strategy simplifies tuning while ensuring the monitored fragment is structurally significant.

Parameter	Azelastine	Azelastine-13C-d3 (IS)	Justification
Ionization Mode	ESI Positive	ESI Positive	The basic nitrogen atoms are readily protonated.
Precursor Ion (Q1)	382.2	386.2	Represents the protonated [M+H] ⁺ molecule.
Product Ion (Q3)	112.2	112.2	A stable, high-intensity fragment ensuring sensitivity and selectivity.[3][4]
Collision Energy (CE)	~35 eV	~35 eV	Optimized to maximize the abundance of the product ion. Must be determined empirically but published values provide a starting point.[3]

Liquid Chromatography: Achieving High-Resolution Separation

The primary goal of the chromatographic step is to separate azelastine from endogenous matrix components to minimize ion suppression and ensure accurate integration. A rapid and efficient separation is desirable for high-throughput analysis.

Rationale for Parameter Selection: A reverse-phase C8 or C18 column is the standard choice for a molecule with azelastine's polarity (LogP ~4.9).[9][11][12] A mobile phase consisting of acetonitrile and an aqueous buffer provides excellent peak shape and retention. Using an MS-compatible buffer like ammonium acetate or formic acid is essential.[3][13] An isocratic elution

is often sufficient for a simple, rapid method, though a gradient can be used to elute more stubborn matrix interferences if needed.

Parameter	Recommended Setting	Rationale
Column	C8 or C18, e.g., YMC Pack Pro C8 (50 x 2.0 mm, 3 µm)[3]	Provides optimal retention and peak shape for azelastine.
Mobile Phase A	5 mM Ammonium Acetate in Water, pH 6.4	Volatile buffer compatible with MS; pH influences analyte retention and peak shape.
Mobile Phase B	Acetonitrile	Common organic solvent for reverse-phase chromatography.
Composition	Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)[3]	Provides adequate retention and a short run time.
Flow Rate	0.25 mL/min[3]	Appropriate for a 2.0 mm ID column to ensure sharp peaks.
Column Temperature	40 °C	Improves peak symmetry and reduces viscosity, leading to lower backpressure.
Injection Volume	5-10 µL	A small volume minimizes peak distortion while providing sufficient sensitivity.
Total Run Time	< 2.0 minutes[3]	Enables high-throughput analysis of large sample batches.

Sample Preparation: The Key to Clean Extracts

Biological matrices like plasma are complex, containing high concentrations of proteins, phospholipids, and salts that can interfere with LC-MS/MS analysis.[5][14] Effective sample preparation is crucial to remove these interferences, prevent column and instrument contamination, and reduce matrix effects.

Workflow Logic for Sample Preparation

Caption: General workflow for plasma sample preparation prior to LC-MS/MS analysis.

Choosing an Extraction Technique:

- Protein Precipitation (PPT): The simplest and fastest method. Involves adding a solvent like acetonitrile to "crash out" proteins. While effective at removing proteins, it does not remove other interferences like phospholipids.[5][14]
- Liquid-Liquid Extraction (LLE): Offers a much cleaner extract than PPT.[5] It involves partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer. It is a well-documented method for azelastine.[3]
- Solid-Phase Extraction (SPE): The most thorough but also most complex and expensive method. It provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte.[15]

For this application note, we will detail the LLE protocol, which provides an excellent balance of cleanliness, recovery, and simplicity.

Detailed Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Solutions

Causality: Accurate preparation of standards is the foundation of a quantitative assay. Using a certified reference standard for azelastine and the specified SIL-IS is mandatory. Stock solutions are prepared in an organic solvent to ensure stability and solubility.

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh ~5 mg of Azelastine and Azelastine-13C-d3 HCl into separate volumetric flasks.
 - Dissolve in 50% methanol to the final volume to create 1 mg/mL stock solutions. Store at -20°C.[3]

- Working Standard Solutions:
 - Perform serial dilutions of the Azelastine primary stock solution with 50% methanol to create a series of working solutions. These will be used to spike blank plasma for the calibration curve.
- Internal Standard Working Solution (e.g., 10 µg/mL):
 - Dilute the Azelastine-13C-d3 HCl primary stock solution with 50% methanol to a final concentration of 10 µg/mL.[3]
- Calibration Curve (CC) and Quality Control (QC) Samples:
 - Prepare CC standards by spiking blank, drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 10-5000 pg/mL (e.g., 10, 50, 100, 500, 1000, 5000 pg/mL).[3]
 - Independently prepare QC samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High (e.g., 10, 30, 500, and 4000 pg/mL).[3]

Protocol 2: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: This LLE protocol uses a non-polar organic solvent mixture to efficiently extract azelastine from the aqueous plasma matrix. The subsequent evaporation and reconstitution steps concentrate the analyte and transfer it into a solvent compatible with the LC mobile phase, ensuring good chromatography.[16]

- Sample Aliquoting: Pipette 1.0 mL of plasma (blank, CC, QC, or unknown sample) into a clean polypropylene tube.[3]
- Internal Standard Spiking: Add 100 µL of the IS working solution (10 µg/mL) to every tube except the double blank (blank plasma with no analyte or IS).
- Extraction:

- Add 5.0 mL of the extraction solvent (n-hexane:2-propanol, 97:3 v/v) to each tube.[3]
- Vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
- Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[3]
- Evaporation:
 - Carefully transfer the upper organic layer to a new clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3][16]
- Reconstitution:
 - Reconstitute the dried residue in 150 µL of reconstitution solvent (acetonitrile:5 mM ammonium acetate, 50:50 v/v).[3]
 - Vortex for 30 seconds to ensure the analyte is fully dissolved.
- Final Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate its reliability, reproducibility, and suitability for its intended purpose. Validation must be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19]

The Role of the Stable Isotope-Labeled Internal Standard in Validation

Caption: The SIL-IS corrects for variability in extraction and ionization, ensuring an accurate final result.

Validation Parameters and Acceptance Criteria

Parameter	Purpose	Typical Acceptance Criteria (FDA/EMA)[20][21]
Selectivity	To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.	Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve	To demonstrate the relationship between instrument response and concentration over the intended range.	At least 6 non-zero standards; correlation coefficient (r^2) \geq 0.99; back-calculated concentrations must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Accuracy & Precision	To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).	For QC samples at ≥ 4 levels, mean accuracy should be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
LLOQ	The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.	Signal should be ≥ 5 times the blank response; Accuracy within $\pm 20\%$; Precision (%CV) $\leq 20\%$.
Matrix Effect	To assess the impact of matrix components on the ionization of the analyte.	The %CV of the IS-normalized matrix factor across different lots of matrix should be $\leq 15\%$.
Recovery	To measure the efficiency of the extraction process.	Not required by EMA but recommended by FDA. Should be consistent and reproducible, though not necessarily 100%.[20]

Stability	To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).	Mean concentration of stability samples must be within $\pm 15\%$ of nominal (compared to freshly prepared samples).
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Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of azelastine in human plasma using Azelastine-13C-d3 hydrochloride as an internal standard. By following the detailed protocols for sample preparation, chromatography, and mass spectrometry, and by adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable, and defensible data suitable for regulatory submissions. The rationale provided for each step empowers scientists to not only replicate this method but also to adapt and troubleshoot it for their specific laboratory and instrumentation needs, ensuring the integrity and success of their clinical and preclinical studies.

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